Crizotinib-d9 (hydrochloride)

Description

Overview of Crizotinib-d9 (hydrochloride) as a Research Probe

Crizotinib-d9 (hydrochloride) is the deuterated analog of Crizotinib (B193316) hydrochloride. medchemexpress.com Crizotinib itself is a significant therapeutic agent, acting as a potent and selective inhibitor of several tyrosine kinases, including anaplastic lymphoma kinase (ALK) and c-Met. medchemexpress.comdrugbank.comtocris.com It is used in the treatment of certain types of non-small cell lung cancer. drugbank.comnih.gov

Crizotinib-d9 (hydrochloride) is synthesized by replacing nine hydrogen atoms in the Crizotinib molecule with deuterium (B1214612) atoms. This labeling does not alter the fundamental chemical structure or biological activity of the compound but increases its molecular weight. This mass difference is the key to its utility as a research probe, particularly as an internal standard in quantitative analyses. acanthusresearch.com

Below are the chemical properties of Crizotinib-d9 (hydrochloride):

| Property | Value |

| Chemical Formula | C₂₁H₁₃D₉Cl₂FN₅O |

| Molecular Weight | 459.4 (approx.) |

| Appearance | Solid |

| Parent Compound | Crizotinib |

Note: The exact molecular weight may vary slightly between different batches.

Rationale for Deuteration in Advanced Analytical and Mechanistic Studies

The strategic replacement of hydrogen with deuterium in Crizotinib offers several advantages for research, primarily in analytical chemistry and pharmacokinetic studies.

Internal Standard in Mass Spectrometry: One of the most critical applications of Crizotinib-d9 (hydrochloride) is its use as an internal standard for the quantification of Crizotinib in biological samples (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijper.orgnih.govasm.org Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. acanthusresearch.comresearchgate.net However, due to its higher mass, it is easily distinguished from the unlabeled Crizotinib, allowing for highly accurate and precise quantification of the drug's concentration in complex biological matrices. nih.govasm.org

Metabolic and Pharmacokinetic Studies: Crizotinib is primarily metabolized in the liver by CYP3A4/5 enzymes. europa.eufda.gov The main metabolic pathways involve the oxidation of the piperidine (B6355638) ring and O-dealkylation. europa.euresearchgate.net Using Crizotinib-d9 allows researchers to more accurately track the parent drug and its metabolites through the body. The stability of the deuterium labels is crucial; they must be placed on non-exchangeable positions within the molecule to avoid being replaced by protons from the surrounding environment. acanthusresearch.com By analyzing the presence of deuterated and non-deuterated forms of the drug and its metabolites over time, scientists can gain detailed insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com This information is vital for understanding the drug's behavior in the body and for the development of new and improved therapeutic agents.

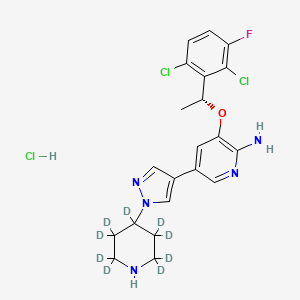

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H23Cl3FN5O |

|---|---|

Molecular Weight |

495.8 g/mol |

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1/i4D2,5D2,6D2,7D2,15D; |

InChI Key |

BTDNHKQCPIBABF-GPBKVTHPSA-N |

Isomeric SMILES |

[2H]C1(C(NC(C(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Crizotinib D9 Hydrochloride

De Novo Synthesis Pathways for Deuterated Crizotinib (B193316) Analogs

The de novo synthesis of Crizotinib-d9 (hydrochloride) is a complex process that can be approached through various multi-step sequences, often involving the strategic introduction of deuterium (B1214612) atoms at specific molecular positions.

Multi-Step Synthetic Routes

The synthesis of deuterated Crizotinib analogs can also be guided by the established synthetic routes for the non-labeled parent compound, with modifications to incorporate deuterium atoms. These routes often involve key bond-forming reactions such as Suzuki couplings to construct the core structure of the molecule. google.com

Utilization of Deuterated Precursors (e.g., 4-[2,2,6,6-D4]-hydroxypiperidine)

An alternative and often more direct approach to synthesizing deuterated compounds is to start with a precursor that already contains the required deuterium atoms. In the context of Crizotinib-d9, a hypothetical starting material could be 4-[2,2,6,6-D4]-hydroxypiperidine. While a specific synthetic route for Crizotinib-d9 commencing with this particular deuterated precursor is not extensively detailed in the reviewed literature, the general principle of using pre-labeled building blocks is a well-established strategy in isotopic labeling.

The synthesis described by Ao et al. (2018) starts with non-deuterated 4-hydroxypiperidine. nih.govresearchgate.net The four deuterium atoms on the piperidine (B6355638) ring are introduced at a later stage through a base-catalyzed hydrogen/deuterium exchange protocol. This is achieved by first introducing a nitroso group to the secondary amine of the 4-hydroxypiperidine moiety within an intermediate. This modification activates the adjacent hydrogen atoms, facilitating their exchange with deuterium from a deuterium source like D2O. researchgate.net

Deuterium Incorporation Techniques

Several chemical techniques are employed to introduce deuterium atoms into the Crizotinib molecule with high efficiency and control over the location of the labels.

Base-Catalyzed Hydrogen/Deuterium Exchange Protocols

Base-catalyzed hydrogen/deuterium (H/D) exchange is a powerful method for incorporating deuterium into molecules at positions with acidic protons. mdpi.com In the synthesis of [D9]Crizotinib, this technique is utilized to introduce deuterium atoms at two key locations. nih.govresearchgate.net

Firstly, four deuterium atoms are incorporated into the piperidine ring. This is accomplished by activating the adjacent C-H bonds by introducing a nitroso group to the piperidine nitrogen. The resulting intermediate then readily undergoes H/D exchange with deuterium oxide (D2O) under basic conditions. researchgate.net

Secondly, a base-catalyzed H/D exchange is performed on an acetophenone intermediate to introduce deuterium atoms to the methyl group. nih.govresearchgate.net The reaction conditions for such exchanges, including the choice of base and temperature, are critical for achieving high levels of deuteration.

| Intermediate | Deuteration Site | Reagents | Key Conditions |

| Nitroso-piperidine intermediate | Piperidine ring (positions 2 and 6) | D2O, Base | Activation via nitroso group |

| Acetophenone intermediate | Methyl group of the acetyl moiety | D2O, Base | Elevated temperature |

Reductions with Deuterated Reagents (e.g., NaBD4)

Reductions using deuterated reagents are a common and effective way to introduce deuterium atoms into a molecule. Sodium borodeuteride (NaBD4) is a widely used reagent for this purpose, as it is a source of deuterium anions (D-). researchgate.net

In the synthesis of [D9]Crizotinib, NaBD4 is used to reduce a carbonyl group in an acetophenone intermediate that has already undergone H/D exchange at the methyl group. This reduction step introduces an additional deuterium atom at the benzylic position, contributing to the total of nine deuterium atoms in the final molecule. nih.govresearchgate.net The use of NaBD4 is often preferred over more reactive deuterated reducing agents like lithium aluminum deuteride (LiAlD4) when other functional groups that are sensitive to reduction are present in the molecule. researchgate.net

Optimization of Deuteration Efficiency and Regioselectivity

Achieving high deuteration efficiency and precise control over the location of deuterium incorporation (regioselectivity) are paramount in the synthesis of isotopically labeled compounds. The optimization of these parameters is crucial for producing a high-quality internal standard for quantitative bioanalysis.

The efficiency of deuterium incorporation can be influenced by several factors, including the choice of deuterated reagent, solvent, temperature, and reaction time. For instance, in reductions using NaBD4, the use of a deuterated solvent and ensuring anhydrous conditions can be critical to prevent the introduction of protons from the reaction medium, which would lower the isotopic purity of the product. researchgate.net

Regioselectivity in base-catalyzed H/D exchange is determined by the relative acidity of the protons in the molecule. By carefully selecting the reaction conditions, such as the strength of the base and the temperature, it is possible to selectively deprotonate and deuterate specific positions. For example, the introduction of an activating group, such as the nitroso group on the piperidine nitrogen in the Crizotinib synthesis, directs the deuteration to the adjacent positions. researchgate.net

The optimization process often involves a systematic variation of reaction parameters and careful analysis of the resulting deuterated product by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the level and position of deuterium incorporation.

| Parameter | Influence on Deuteration | Optimization Strategy |

| Base Strength | Affects which protons are abstracted in H/D exchange. | Select a base with a pKa that is appropriate for the acidity of the target C-H bonds. |

| Temperature | Can influence the rate and selectivity of H/D exchange. | Lower temperatures may favor kinetic control, while higher temperatures can lead to thermodynamic products. |

| Solvent | Can act as a proton source, reducing deuteration efficiency. | Use of deuterated solvents is often necessary to maximize deuterium incorporation. |

| Reaction Time | Longer reaction times can lead to higher levels of deuteration but also potential side reactions. | Monitor the reaction progress to determine the optimal time for achieving high deuteration without significant degradation. |

Chemical Characterization and Purity Assessment of Crizotinib-d9 (hydrochloride)

Following synthesis, a thorough chemical characterization and purity assessment of Crizotinib-d9 (hydrochloride) is imperative to ensure its identity, isotopic enrichment, and suitability for its intended application. This is achieved through a combination of mass spectrometry and chromatographic techniques.

Mass Spectrometry for Deuterium Enrichment and Isotopic Purity

Mass spectrometry (MS) is an indispensable tool for confirming the successful incorporation of deuterium atoms and for determining the isotopic enrichment and purity of Crizotinib-d9.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to accurately determine the mass-to-charge ratio (m/z) of the synthesized compound. For Crizotinib-d9, the expected molecular weight is increased by nine mass units compared to the unlabeled Crizotinib, due to the replacement of nine protons with nine deuterons. The observation of the correct molecular ion peak in the HRMS spectrum provides strong evidence for the successful synthesis of the deuterated compound.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis is utilized to study the fragmentation patterns of Crizotinib-d9. In positive-ion electrospray ionization (ESI) mode, the protonated molecule of Crizotinib typically shows a predominant ion at an m/z of 450.1. nih.gov The fragmentation of this parent ion leads to characteristic product ions. For instance, fragmentation of the piperidine ring and the 2-ethyl-1,3-dichloro-4-fluorophenyl ring results in specific fragment ions. srce.hr By comparing the MS/MS spectra of Crizotinib-d9 and unlabeled Crizotinib, it is possible to confirm the location of the deuterium labels within the molecule, as the mass of the fragments containing deuterium atoms will be shifted accordingly.

The isotopic purity, or the percentage of molecules that contain the desired number of deuterium atoms, can also be assessed using mass spectrometry. By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of molecules with fewer than nine deuterium atoms (e.g., d8, d7) can be quantified. For its use as an internal standard, a high isotopic enrichment (typically >95%) is desirable to minimize interference with the quantification of the unlabeled drug. researchgate.net

Table 1: Mass Spectrometry Data for Crizotinib and Crizotinib-d9

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Crizotinib | ESI Positive | 450.1 | 367, 260, 177 |

| Crizotinib-d9 | ESI Positive | 459.1 | Shifted based on D location |

Data is illustrative and based on typical fragmentation patterns.

Chromatographic Purity Evaluation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical and optical purity of Crizotinib-d9 (hydrochloride).

Reversed-Phase HPLC (RP-HPLC): RP-HPLC coupled with a UV detector is a widely used method for determining the chemical purity of Crizotinib and its analogs. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. srce.hrijrpc.com The method is validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. For Crizotinib-d9, a chemical purity of 99.62% has been reported, as determined by HPLC, indicating a highly pure final product suitable for use as a reference standard. researchgate.netnih.gov

Chiral HPLC: Since Crizotinib possesses a chiral center, and biological activity often resides in a specific enantiomer, it is crucial to assess the enantiomeric purity, especially if the synthesis is intended to be stereospecific. acs.org Chiral HPLC methods have been developed for the separation of Crizotinib enantiomers. These methods typically employ a chiral stationary phase, such as a CHIRALPAK® column, with a mobile phase composed of a mixture of alkanes and alcohols, often with a small amount of an amine modifier. researchgate.net This allows for the quantification of the desired enantiomer and any unwanted enantiomeric impurity.

Table 2: Illustrative HPLC Purity Data for Crizotinib Analogs

| Analysis Type | Compound | Purity (%) |

| Chemical Purity (HPLC) | Racemic Crizotinib-d9 | 99.62 |

| Chemical and Radiochemical Purity (HPLC) | ¹⁸F-Crizotinib | >99 |

Data sourced from studies on deuterated and radiolabeled Crizotinib. researchgate.netmdpi.com

Advanced Analytical Methodologies and Applications in Preclinical Research

Bioanalytical Method Development and Validation for Quantification of Crizotinib (B193316)

The development and validation of robust bioanalytical methods are paramount for the accurate quantification of therapeutic agents like crizotinib in biological matrices. These methods are essential throughout the drug development process, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Crizotinib-d9, is a cornerstone of modern quantitative bioanalysis, particularly in mass spectrometry-based assays.

Application as an Internal Standard in Mass Spectrometry (LC-MS, GC-MS, LC-MS/MS)

Crizotinib-d9 is intended for use as an internal standard for the quantification of crizotinib by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com In the realm of quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, the use of a stable isotope-labeled internal standard (IS) is the gold standard for achieving the highest accuracy and precision. cerilliant.com Crizotinib-d9, a deuterated analog of crizotinib, serves this purpose effectively. Its chemical structure and mass are nearly identical to the analyte of interest, crizotinib, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. cerilliant.com

The key difference lies in its mass, which allows the mass spectrometer to differentiate between the analyte and the internal standard. For instance, in an LC-MS/MS method, the mass-to-charge transition monitored for crizotinib was m/z 450.2>260.2, while the stable label internal standard was monitored at m/z 457.2>267.3. nih.gov This distinction is crucial for correcting any variability that might occur during the analytical process, such as inconsistencies in extraction efficiency, injection volume, or ionization suppression/enhancement in the MS source. cerilliant.com

Several validated LC-MS/MS methods for the quantification of crizotinib in various biological matrices, including human and mouse plasma, have been developed, underscoring the utility of a stable isotope-labeled internal standard. nih.govnih.govresearchgate.net These methods are vital for preclinical pharmacokinetic studies and for therapeutic drug monitoring in clinical settings. nih.govresearchgate.net The use of a 96-well plate format for sample extraction, compatible with automated workflows, further enhances the throughput of these analytical methods. nih.gov

Enhancing Precision and Accuracy in Quantitative Bioanalysis

The incorporation of Crizotinib-d9 as an internal standard significantly enhances the precision and accuracy of quantitative bioanalytical methods. cerilliant.com Precision refers to the closeness of repeated measurements to each other, while accuracy is the proximity of a measured value to the true value. scribd.com In bioanalysis, achieving high levels of both is critical for reliable data.

Validation studies for LC-MS/MS assays using a stable isotope-labeled internal standard for crizotinib have demonstrated excellent precision and accuracy. For example, one study reported intra- and inter-assay precision with a coefficient of variation (%CV) of less than 9% and accuracies within 8% of the nominal target concentration across various concentrations in both human and mouse plasma. nih.gov Another study showed intra- and inter-assay accuracy ranging from 95.6% to 104.1% and 95.9% to 104.1%, respectively, with precision ranging from 1.5% to 4.5% (intra-assay) and 3.2% to 4.4% (inter-assay). nih.gov These results fall well within the acceptance criteria set by regulatory bodies like the FDA. fda.gov

The use of a stable isotope-labeled internal standard like Crizotinib-d9 minimizes the impact of matrix effects, a common challenge in bioanalysis where components of the biological matrix interfere with the ionization of the analyte. asiapharmaceutics.info Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, leading to more accurate and precise quantification. cerilliant.com

Development of Robust RP-HPLC Methods for Crizotinib Analysis

While LC-MS/MS is a powerful tool, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection remains a widely used and valuable technique for the analysis of pharmaceuticals, including crizotinib. humanjournals.comijrpc.comiosrjournals.org Several robust RP-HPLC methods have been developed and validated for the determination of crizotinib in bulk and pharmaceutical dosage forms. humanjournals.comijrpc.com

These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. humanjournals.comijrpc.comiosrjournals.org The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and the polar mobile phase.

Key parameters for a robust RP-HPLC method include:

Specificity: The ability to accurately measure the analyte in the presence of other components like excipients.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range.

Accuracy and Precision: As defined earlier, ensuring the method provides reliable results.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and wavelength. humanjournals.com

The table below summarizes the parameters of a developed RP-HPLC method for crizotinib analysis:

| Parameter | Value |

| Linearity Range | 10-50 µg/mL |

| Correlation Coefficient (r²) | 0.998 |

| Retention Time | 7.34 min |

| Limit of Detection (LOD) | 0.080 µg/mL |

| Limit of Quantification (LOQ) | 0.243 µg/mL |

| Precision (%RSD) | < 2% |

| Data from multiple sources. humanjournals.comijrpc.com |

These validated RP-HPLC methods provide a simple, accurate, and cost-effective alternative for the routine quality control analysis of crizotinib. humanjournals.comiosrjournals.org

Quantitative Proteomics and Metabolomics

The study of the entire complement of proteins (proteomics) and metabolites (metabolomics) within a biological system provides a comprehensive understanding of cellular processes and responses to stimuli, such as drug treatment. Stable isotope labeling techniques are instrumental in quantitative proteomics and metabolomics, allowing for the precise comparison of protein and metabolite levels between different states.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics. isotope.comwikipedia.org In this technique, cells are cultured in media where a specific essential amino acid (e.g., arginine or lysine) is replaced with its heavy stable isotope-labeled counterpart. isotope.com This results in the in vivo incorporation of the heavy amino acid into all newly synthesized proteins. nih.gov

The key advantage of SILAC is that it allows for the mixing of "light" (unlabeled) and "heavy" (labeled) cell populations at an early stage of the experiment, minimizing experimental variability. isotope.com When the mixed protein sample is analyzed by mass spectrometry, the relative abundance of a protein in the two populations can be accurately determined by comparing the signal intensities of the light and heavy peptide pairs. isotope.com

While there is no direct evidence in the provided search results of Crizotinib-d9 being used in SILAC experiments, the principles of SILAC are highly relevant to preclinical research involving crizotinib. For instance, SILAC could be employed to study the proteomic changes in cancer cell lines upon treatment with crizotinib, providing insights into its mechanism of action and potential resistance pathways. biorxiv.org

Analysis of Phosphorylation Kinetics via Isotopic Labeling

In the realm of preclinical research, particularly in the study of signal transduction pathways, the analysis of protein phosphorylation kinetics is fundamental to understanding the mechanism of action of targeted therapies like kinase inhibitors. Isotopic labeling, coupled with mass spectrometry, has become an indispensable tool for the precise and accurate quantification required for these kinetic studies. Crizotinib-d9 (hydrochloride), a stable isotope-labeled (SIL) version of the potent tyrosine kinase inhibitor Crizotinib, plays a critical role in these advanced analytical methodologies.

Crizotinib-d9 is chemically identical to Crizotinib, with the exception that nine hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). acs.org This substitution results in a molecule with a higher mass but with the same physicochemical properties, making it an ideal internal standard for quantitative mass spectrometry assays. scispace.comchromatographyonline.com Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to measure the concentration of Crizotinib in biological matrices such as plasma and tissue homogenates. nih.gov

The use of a stable isotope-labeled internal standard like Crizotinib-d9 is crucial for correcting for variability that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. nih.govnottingham.ac.uk By adding a known amount of Crizotinib-d9 to a sample, the ratio of the analyte (Crizotinib) to the internal standard can be used to accurately calculate the concentration of Crizotinib, even if the absolute signal intensity fluctuates. nih.gov

In a typical LC-MS/MS workflow for Crizotinib quantification, the compound and its deuterated internal standard are monitored using multiple reaction monitoring (MRM). This involves selecting the precursor ions and specific fragment ions for both the analyte and the internal standard, which provides high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Crizotinib | 450.2 | 260.2 | nih.gov |

| Crizotinib-d7 (ISTD) | 457.2 | 267.3 | nih.gov |

Note: The table shows representative mass-to-charge (m/z) transitions. The specific deuterated form (e.g., d5, d7, d9) may vary between studies, leading to different precursor and product ion masses for the internal standard. nih.govcaymanchem.com

The accurate quantification of Crizotinib is a prerequisite for studying its effect on phosphorylation kinetics. Preclinical research on kinase inhibitors often involves treating cells or animal models with the drug and then measuring the phosphorylation status of its target proteins over time. By using Crizotinib-d9 as an internal standard, researchers can precisely determine the concentration of Crizotinib in the samples at each time point. This allows for the establishment of a clear relationship between the inhibitor concentration and the observed changes in phosphorylation.

For instance, a study might investigate the inhibition of c-MET phosphorylation by Crizotinib in a tumor cell line. By measuring both the Crizotinib concentration (using Crizotinib-d9 as a standard) and the level of phosphorylated c-MET at various time points after drug administration, a kinetic profile of inhibition can be generated. This data is vital for understanding the drug's potency and duration of action at a molecular level. acs.org

| Target Protein | Cell Line/Model | Observed Effect | Analytical Approach | Reference |

|---|---|---|---|---|

| ROS1 | HCC78 (NSCLC) | Inhibition of ROS1, AKT, and ERK phosphorylation | Western Blot | acs.org |

| RON Kinase | JAK2-mutated cell lines | Inhibition of RON phosphorylation | Western Blot | nih.gov |

| NPM-ALK | Karpas299 or SU-DHL-1 ALCL cells | Inhibition of NPM-ALK phosphorylation with an IC50 of 24 nM | Cell-based assay | mdpi.com |

| c-Met | GTL-16 xenografts | Inhibition of phosphorylated c-Met | Immunohistochemistry/Western Blot | mdpi.com |

Preclinical Mechanistic and Pharmacological Investigations Utilizing Deuterated Probes

Elucidation of Target Kinase Inhibition Mechanisms

Crizotinib (B193316) is recognized as a potent inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition Factor (c-MET), and ROS Proto-Oncogene 1 (ROS1). nih.govwikipedia.orgpfizermedicalinformation.com The deuterated variant, Crizotinib-d9, is utilized in preclinical studies to further understand these inhibitory actions.

Anaplastic Lymphoma Kinase (ALK) Inhibition Studies

Crizotinib functions as an ATP-competitive inhibitor of ALK. medchemexpress.com Chromosomal rearrangements can lead to the formation of oncogenic ALK fusion proteins, which exhibit constitutive kinase activity, driving tumor cell proliferation and survival. nih.govwikipedia.org Crizotinib has demonstrated concentration-dependent inhibition of ALK phosphorylation in various cell-based assays. nih.govpfizermedicalinformation.com Specifically, it has shown potent inhibitory activity against the NPM-ALK fusion protein. pfizermedicalinformation.com

Mesenchymal-Epithelial Transition Factor (c-MET) Kinase Inhibition Studies

Originally developed as a c-MET inhibitor, Crizotinib potently targets the c-MET/Hepatocyte growth factor receptor (HGFR) tyrosine kinase. nih.govwikipedia.org This pathway is implicated in the oncogenesis of numerous malignancies. wikipedia.org Crizotinib effectively inhibits c-MET phosphorylation in a concentration-dependent manner in tumor cell lines. nih.gov

ROS Proto-Oncogene 1 (ROS1) Inhibition Investigations

Crizotinib is also a known inhibitor of ROS1 receptor tyrosine kinase. nih.govoncotarget.com ROS1 rearrangements define a specific molecular subtype of non-small-cell lung cancer (NSCLC). nih.govnih.gov The structural similarities in the ATP-binding sites of ALK and ROS1 kinases allow Crizotinib to effectively inhibit both. oncotarget.commdpi.com In preclinical models, Crizotinib has demonstrated potent suppression of ROS1 activity and its downstream signaling pathways. nih.gov

Modulation of Tyrosine Phosphorylation Events (e.g., NPM-ALK, c-Met)

Crizotinib effectively inhibits the tyrosine phosphorylation of both NPM-ALK and c-Met in cell-based assays. medchemexpress.commedchemexpress.cominvivochem.com This inhibition of phosphorylation is a key mechanism through which Crizotinib exerts its anti-tumor effects. nih.gov Studies have shown that Crizotinib inhibits NPM-ALK phosphorylation and its downstream signaling mediators, such as PLC-γ and STAT3. nih.gov

Inhibitory Activity of Crizotinib

Interactive Table: Click on column headers to sort.

| Target Kinase | IC50 (in vitro) | Cell-Based Assay IC50 |

| ALK | 20 nM medchemexpress.commedchemexpress.cominvivochem.com | - |

| c-MET | 8 nM medchemexpress.commedchemexpress.cominvivochem.com | 11 nM medchemexpress.commedchemexpress.cominvivochem.com |

| NPM-ALK | - | 24 nM medchemexpress.commedchemexpress.cominvivochem.com |

| ROS1 | Potent inhibitor medchemexpress.commedchemexpress.cominvivochem.com | - |

Cellular Response Pathways in in vitro Models

The inhibition of key kinase targets by Crizotinib triggers specific cellular responses, which have been investigated in various in vitro models.

Cell Cycle Arrest Mechanisms (G1-S phase)

A significant cellular response to Crizotinib treatment is the induction of cell cycle arrest, particularly at the G1-S phase transition. medchemexpress.commedchemexpress.comnih.gov This effect is observed in ALK-positive anaplastic large-cell lymphoma (ALCL) cells and is associated with the potent prevention of cell proliferation. medchemexpress.commedchemexpress.com The inhibition of ALK phosphorylation and its downstream signaling pathways is a primary contributor to this cell cycle arrest. nih.gov

Apoptosis Induction Pathways

Crizotinib has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple pathways. One of the key mechanisms involves the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. nih.gov In human lung cancer cell line H2228, crizotinib treatment led to a significant increase in the apoptotic rate over time. nih.gov This was accompanied by a downregulation in the expression of JAK and STAT proteins. nih.gov The JAK-STAT signaling pathway plays a crucial role in cell signaling, and its abnormal activation is often associated with tumor development. nih.gov Specifically, activated STAT3 can promote the expression of anti-apoptotic genes, thereby extending the cell cycle. nih.gov By inhibiting this pathway, crizotinib effectively promotes tumor cell apoptosis. nih.gov

Another identified mechanism of apoptosis induction is through the mitochondrial pathway. nih.gov This process is characterized by a decrease in the Bcl2/Bax ratio, leading to the dissipation of the mitochondrial membrane potential and subsequent activation of apoptotic markers. nih.gov The involvement of caspases, key executioner proteins in apoptosis, is also evident. The use of a pan-caspase inhibitor, Z-VAD-FMK, was shown to improve cell viability, confirming the role of caspase-mediated apoptosis. nih.gov

Furthermore, crizotinib has been observed to induce G1-S-phase cell cycle arrest, which is a common precursor to apoptosis. This effect prevents cancer cells from proceeding with cell division and proliferation.

Table 1: Effect of Crizotinib on Apoptosis in H2228 Lung Cancer Cells This table is interactive. Users can sort columns by clicking on the headers.

| Time Point | Apoptotic Rate (vs. Control) | Key Protein Modulation |

|---|---|---|

| Day 1 | Significantly Increased nih.gov | Downregulation of JAK and STAT nih.gov |

| Day 2 | Further Increased nih.gov | - |

| Day 3 | Continuously Increased nih.gov | - |

Downstream Signaling Pathway Modulation (e.g., Akt, Erk, PLCλ1, STAT5)

Crizotinib exerts its effects by modulating several key downstream signaling pathways that are critical for cancer cell growth and survival. Following oral administration in preclinical models with GTL-16 tumors, a marked inhibition of phosphorylated c-Met, Akt, Erk, PLCλ1, and STAT5 levels was observed. medchemexpress.cominvivochem.com

The PI3K-AKT-mTOR and RAS-MAPK pathways are prominent signaling cascades downstream of the MET receptor. nih.gov In SPC-A1 lung cancer cells, crizotinib treatment for 48 hours significantly inhibited the phosphorylation of MET, AKT, MTOR, and STAT3. nih.gov However, the phosphorylation of ERK was not significantly affected in this particular study. nih.gov The inhibition of these pathways disrupts essential cellular processes, contributing to the antitumor effects of the compound.

The STAT5 and AKT signaling pathways are known to be critical for the proliferation of neoplastic cells. nih.gov In certain contexts, these pathways can remain activated even after initial targeted therapies, contributing to drug resistance. nih.gov Crizotinib's ability to inhibit the phosphorylation of both STAT5 and AKT suggests its potential to overcome such resistance mechanisms. medchemexpress.cominvivochem.comnih.gov

Table 2: Modulation of Downstream Signaling Molecules by Crizotinib This table is interactive. Users can sort columns by clicking on the headers.

| Signaling Molecule | Phosphorylation Status | Cell Line/Tumor Model |

|---|---|---|

| c-Met | Inhibited medchemexpress.cominvivochem.com | GTL-16 medchemexpress.cominvivochem.com |

| Akt | Inhibited medchemexpress.cominvivochem.com | GTL-16 medchemexpress.cominvivochem.com |

| Erk | Inhibited medchemexpress.cominvivochem.com | GTL-16 medchemexpress.cominvivochem.com |

| PLCλ1 | Inhibited medchemexpress.cominvivochem.com | GTL-16 medchemexpress.cominvivochem.com |

| STAT5 | Inhibited medchemexpress.cominvivochem.com | GTL-16 medchemexpress.cominvivochem.com |

| MET | Inhibited nih.gov | SPC-A1 nih.gov |

| AKT | Inhibited nih.gov | SPC-A1 nih.gov |

| MTOR | Inhibited nih.gov | SPC-A1 nih.gov |

| STAT3 | Inhibited nih.gov | SPC-A1 nih.gov |

Autophagy Induction Mechanisms

Crizotinib has been found to induce autophagy, a cellular process of self-digestion, in multiple lung cancer cell lines. nih.govresearchgate.net This induction is primarily mediated through the inhibition of the STAT3 pathway. nih.gov In SPC-A1 cells, crizotinib treatment led to a significant inhibition of MET, AKT, MTOR, and STAT3 phosphorylation. nih.gov The link between MET inhibition and autophagy was further confirmed using small-interference RNA to specifically target MET, which resulted in the transition of LC3-I to LC3-II and degradation of p62, key markers of autophagy. nih.gov

In some cancer cells, autophagy can act as a survival mechanism against therapies. nih.gov For instance, in crizotinib-resistant lung cancer cells (H3122CR-1), autophagy was found to be activated, and this was associated with the downregulation of the ALK protein. nih.gov The inhibition of autophagy in these resistant cells restored their sensitivity to crizotinib. nih.gov

Conversely, in ALK+ anaplastic large-cell lymphoma (ALCL) cells, while crizotinib-induced autophagy was initially identified as a protective mechanism, it was also found to be associated with cell death, particularly when combined with the downregulation of BCL2 or RAF1. mdpi.com The inactivation of the mTOR pathway, a known inhibitor of autophagy, as a result of ALK inhibition by crizotinib, is proposed as a key mechanism for the activation of the autophagic process. mdpi.com

Table 3: Autophagy Induction by Crizotinib in Different Cancer Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

| Cell Line | Autophagy Status | Key Mechanistic Finding |

|---|---|---|

| SPC-A1 | Induced nih.gov | Mediated through inhibition of the STAT3 pathway nih.gov |

| A549 | Induced nih.gov | Dose-dependent increase in LC3-II and degradation of p62 researchgate.net |

| H2228 | Induced researchgate.net | Dose-dependent increase in LC3-II and degradation of p62 researchgate.net |

| H3122CR-1 (Crizotinib-Resistant) | Activated nih.gov | Associated with downregulation of ALK protein nih.gov |

| ALK+ ALCL | Induced mdpi.com | Linked to mTOR pathway inactivation following ALK inhibition mdpi.com |

Preclinical Tumor Model Investigations

Antiproliferative and Antiangiogenic Mechanisms in Tumor Xenografts

In preclinical tumor xenograft models, crizotinib has demonstrated significant antitumor efficacy through both direct antiproliferative effects on tumor cells and antiangiogenic mechanisms that inhibit the formation of new blood vessels. medchemexpress.cominvivochem.comnih.gov Oral administration of crizotinib led to cytoreductive antitumor activity in various human cancer models. nih.gov

In a KBV20C-tumor xenograft model, crizotinib significantly reduced tumor growth and weight, confirming its in vivo anticancer effects. frontiersin.org Similarly, in H3122 xenografts, the combination of crizotinib with radiotherapy was highly effective in reducing tumor proliferation. nih.gov

Microvessel Density (MVD) Inhibition Studies

A key aspect of crizotinib's antiangiogenic activity is the reduction of microvessel density (MVD) within tumors. medchemexpress.cominvivochem.comnih.govinvivochem.cn MVD is a measure of the number of small blood vessels in a given area of tissue and is an indicator of angiogenesis. Studies have shown a significant dose-dependent reduction of CD31-positive endothelial cells, a marker for MVD, in GTL-16 tumors treated with crizotinib. medchemexpress.cominvivochem.com This inhibition of MVD demonstrates a direct correlation with the antitumor efficacy of the compound. medchemexpress.cominvivochem.com

In H3122 xenografts, the combination of crizotinib and radiotherapy was most effective in reducing MVD and tumor perfusion. nih.gov This highlights the compound's ability to disrupt the tumor vasculature, thereby limiting the supply of oxygen and nutrients essential for tumor growth.

Table 4: Effect of Crizotinib on Microvessel Density in GTL-16 Tumors This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Observation | Significance |

|---|---|---|

| CD31-positive endothelial cells | Significant dose-dependent reduction medchemexpress.cominvivochem.com | Indicates inhibition of MVD medchemexpress.cominvivochem.com |

| Correlation with antitumor efficacy | Dose-dependent correlation medchemexpress.cominvivochem.com | Highlights the importance of antiangiogenic effects medchemexpress.cominvivochem.com |

Cytokine and Growth Factor Modulation (e.g., VEGFA, IL-8)

Crizotinib has been shown to modulate the levels of key cytokines and growth factors involved in angiogenesis and inflammation. medchemexpress.cominvivochem.com In both GTL-16 and U87MG tumor models, crizotinib treatment resulted in a significant dose-dependent reduction of human vascular endothelial growth factor A (VEGFA) and interleukin-8 (IL-8) plasma levels. medchemexpress.cominvivochem.com

VEGFA is a potent stimulator of angiogenesis, promoting the proliferation and migration of endothelial cells. mdpi.com By reducing VEGFA levels, crizotinib directly inhibits this critical pro-angiogenic signal. medchemexpress.cominvivochem.com IL-8 is a pro-inflammatory cytokine that can also contribute to angiogenesis. nih.govmdpi.com The reduction of IL-8 by crizotinib suggests an additional mechanism by which it can suppress the tumor microenvironment that is conducive to growth and vascularization. medchemexpress.cominvivochem.com

Applications in Drug Metabolism and Pharmacokinetic Research in Preclinical Contexts

Impact of Deuterium (B1214612) Substitution on Preclinical Pharmacokinetics

The introduction of deuterium into the Crizotinib (B193316) molecule, creating Crizotinib-d9, is a key strategy in preclinical pharmacokinetic studies. While not intended to alter the fundamental pharmacological activity, this isotopic labeling provides a powerful analytical advantage. Deuterated compounds like Crizotinib-d9 are primarily used as internal standards in mass spectrometry-based bioanalysis. veeprho.com This allows for precise and accurate quantification of the non-deuterated Crizotinib in biological matrices such as plasma and tissue homogenates.

The slightly increased mass of the deuterated standard allows it to be distinguished from the unlabeled drug, correcting for variations in sample preparation and instrument response. This ensures high-quality pharmacokinetic data, which is essential for determining parameters like absorption, distribution, metabolism, and excretion (ADME) of Crizotinib in preclinical models. While deuterium substitution can sometimes alter metabolic rates—a phenomenon known as the "kinetic isotope effect"—the primary utility of Crizotinib-d9 in this context is as an analytical tool to enhance the reliability of pharmacokinetic measurements for the parent drug. medchemexpress.com

Metabolic Fate and Pathway Elucidation of Crizotinib

Understanding how a drug is metabolized is fundamental to predicting its efficacy and potential interactions. Crizotinib-d9 and other labeled analogs are instrumental in these investigations.

Identification of Metabolites using Labeled Analogs

The use of isotopically labeled compounds like Crizotinib-d9 is a cornerstone of metabolite identification studies. By administering the labeled drug to preclinical models, researchers can readily distinguish drug-related material from endogenous molecules in biological samples using mass spectrometry. This technique facilitates the discovery and structural elucidation of metabolites.

For Crizotinib, the primary metabolic pathways in humans involve the oxidation of the piperidine (B6355638) ring to form crizotinib lactam and O-dealkylation. tga.gov.aunih.gov Subsequent Phase 2 conjugation of the O-dealkylated metabolites also occurs. tga.gov.au Studies using radiolabeled Crizotinib have shown that Crizotinib and its metabolite, crizotinib lactam, are the main circulating components in plasma. nih.gov Unchanged Crizotinib is the major component found in feces, while both Crizotinib and O-desalkyl crizotinib lactam are present in urine. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5) in Crizotinib Metabolism

In vitro studies have identified cytochrome P450 3A4 and 3A5 (CYP3A4/5) as the major enzymes responsible for the metabolic clearance of Crizotinib. tga.gov.audrugbank.comnih.gov These enzymes are primarily responsible for the O-dealkylation of Crizotinib. nih.gov The significant role of CYP3A4/5 makes Crizotinib susceptible to drug-drug interactions with inhibitors and inducers of these enzymes. nih.govcancercareontario.ca

Investigation of Enzyme Activity Modulation (e.g., CYP inhibition)

Crizotinib is not only a substrate for CYP3A enzymes but also acts as an inhibitor. In vitro studies have shown that Crizotinib is a time-dependent inhibitor of CYP3A and also inhibits CYP2B6. tga.gov.aucancercareontario.ca This dual role as a substrate and inhibitor can lead to complex pharmacokinetic profiles and potential drug interactions. For instance, co-administration with strong CYP3A inhibitors like ketoconazole (B1673606) can significantly increase Crizotinib plasma concentrations, while strong CYP3A inducers such as rifampicin (B610482) can markedly decrease its exposure. tga.gov.au Crizotinib's inhibitory potential extends to other drug-metabolizing enzymes and transporters, including P-glycoprotein (P-gp). tga.gov.aucancercareontario.ca

Preclinical Distribution Studies of Crizotinib (using labeled analogs as tracers)

The use of labeled analogs like Crizotinib-d9 is crucial for understanding the distribution of the drug throughout the body in preclinical models. These tracer studies provide valuable insights into tissue penetration and accumulation.

Assessment of Tissue Permeability (e.g., blood-brain barrier penetration)

A significant area of investigation for Crizotinib has been its ability to penetrate the central nervous system (CNS). Preclinical and clinical studies have consistently shown that Crizotinib has poor penetration across the blood-brain barrier (BBB). case.edunih.govmdpi.com This is largely attributed to it being a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug out of the brain. nih.govnih.gov

Studies measuring the concentration of Crizotinib in cerebrospinal fluid (CSF) relative to plasma have reported very low CSF-to-plasma ratios, indicating limited brain exposure. case.edunih.govmdpi.com For example, one report cited a CSF-to-plasma ratio of 0.0026. case.edu This poor CNS penetration is a significant consideration in the treatment of brain metastases. case.edunih.govmdpi.comeurekalert.org The development of radiolabeled versions of Crizotinib, such as with fluorine-18, for use in positron emission tomography (PET) imaging, offers a non-invasive method to further study its whole-body pharmacokinetics and brain penetration in vivo. nih.gov

Interactive Data Table: Key Enzymes and Transporters in Crizotinib Disposition

| Molecule | Role | Significance in Preclinical Research |

|---|---|---|

| CYP3A4/5 | Major metabolizing enzymes | Primary pathway for Crizotinib clearance; high potential for drug-drug interactions. tga.gov.audrugbank.comnih.gov |

| CYP2B6 | Enzyme inhibited by Crizotinib | Potential for Crizotinib to increase plasma levels of co-administered drugs metabolized by this enzyme. tga.gov.aucancercareontario.ca |

| P-glycoprotein (P-gp) | Efflux transporter | Crizotinib is a substrate and inhibitor; limits blood-brain barrier penetration. tga.gov.aucancercareontario.canih.gov |

Interactive Data Table: Preclinical Findings on Crizotinib's Blood-Brain Barrier Penetration

| Study Type | Key Finding | Implication |

|---|---|---|

| CSF/Plasma Ratio Measurement | Very low ratios reported (e.g., 0.0026). case.edu | Indicates poor penetration into the central nervous system. |

| Efflux Transporter Interaction | Crizotinib is a substrate for P-glycoprotein. nih.govnih.gov | Active transport out of the brain limits its CNS efficacy. |

| PET Imaging with Radiolabeled Crizotinib | A tool to non-invasively assess brain distribution. nih.gov | Allows for the investigation of strategies to enhance brain penetration. |

Mechanistic Drug-Drug Interaction Studies (DDIs) in Preclinical Contexts

In the realm of preclinical drug development, understanding the potential for drug-drug interactions (DDIs) is paramount to ensuring the safety and efficacy of a new chemical entity. Mechanistic DDI studies are designed to elucidate the specific biochemical processes through which one drug affects the pharmacokinetics of another. For a compound like crizotinib, which is known to be a substrate and inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A, these studies are critical. nih.govdrugbank.com The use of stable isotope-labeled compounds, such as Crizotinib-d9 (hydrochloride), plays a pivotal role in the precision and accuracy of these preclinical investigations.

Crizotinib-d9 (hydrochloride) is a deuterated form of crizotinib, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from the non-deuterated crizotinib by mass spectrometry. nih.gov While the pharmacological activity of the deuterated and non-deuterated forms is generally considered to be similar, the key utility of Crizotinib-d9 in mechanistic DDI studies lies in its application as an internal standard for quantitative analysis. nih.gov

Preclinical mechanistic DDI studies for a compound like crizotinib typically involve in vitro experiments using human liver microsomes, hepatocytes, or recombinant CYP enzymes. These systems allow researchers to investigate the potential for crizotinib to inhibit or induce the activity of major drug-metabolizing enzymes.

One of the primary applications of Crizotinib-d9 in this context is in CYP inhibition assays. These assays determine the concentration of crizotinib required to inhibit the metabolic activity of a specific CYP isoform by 50% (IC50). In a typical experimental setup, a known CYP substrate is incubated with human liver microsomes in the presence of varying concentrations of crizotinib. The formation of the substrate's metabolite is then measured. To ensure accurate quantification of the metabolite and the parent drug, a stable isotope-labeled internal standard, such as Crizotinib-d9, is added to the samples before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard helps to correct for any variability in sample preparation and instrument response, thereby enhancing the reliability of the IC50 values obtained.

The table below illustrates a representative experimental design for a CYP3A4 inhibition study where Crizotinib-d9 would be used as an internal standard.

| Component | Description | Purpose in the Assay |

| Test System | Human Liver Microsomes (HLMs) | Provides a source of CYP enzymes, including CYP3A4. |

| Probe Substrate | Midazolam | A well-characterized substrate of CYP3A4. |

| Inhibitor | Crizotinib | The compound being investigated for its inhibitory potential. |

| Internal Standard | Crizotinib-d9 (hydrochloride) | Used for accurate quantification of crizotinib by LC-MS/MS. |

| Internal Standard | 1'-hydroxymidazolam-d4 | Used for accurate quantification of the metabolite of midazolam. |

| Detection Method | LC-MS/MS | To separate and quantify the analyte and internal standard. |

Furthermore, mechanistic studies may delve into time-dependent inhibition (TDI) of CYP enzymes. Crizotinib has been identified as a moderate time-dependent inhibitor of CYP3A. nih.gov In TDI assays, the inhibitor (crizotinib) is pre-incubated with the enzyme system (e.g., HLMs) to allow for potential formation of reactive metabolites that can irreversibly bind to and inactivate the enzyme. Crizotinib-d9 would be indispensable in such studies for the precise measurement of the remaining crizotinib concentrations over the pre-incubation period, which is crucial for determining the kinetic parameters of inactivation (KI and kinact).

The following table outlines the key parameters derived from in vitro mechanistic DDI studies and the role of a deuterated internal standard.

| Parameter | Description | Role of Crizotinib-d9 (hydrochloride) |

| IC50 | Concentration of inhibitor causing 50% inhibition of enzyme activity. | Essential for accurate quantification of crizotinib to determine a reliable IC50 value. |

| Ki | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | Derived from IC50 values, its accuracy is dependent on precise concentration measurements facilitated by the internal standard. |

| KI | Michaelis-like constant for the inactivator in time-dependent inhibition. | Accurate determination relies on precise measurement of crizotinib concentrations during the pre-incubation phase. |

| kinact | Maximum rate of enzyme inactivation in time-dependent inhibition. | Accurate determination relies on precise measurement of crizotinib concentrations during the pre-incubation phase. |

Research into Drug Resistance Mechanisms and Novel Combinatorial Strategies in Preclinical Models

Characterization of Acquired Resistance to Crizotinib (B193316)

Preclinical models, primarily utilizing cancer cell lines, have been pivotal in identifying the mechanisms by which tumors become resistant to crizotinib. These mechanisms can be broadly categorized as alterations in the drug's target kinase or the activation of bypass signaling pathways.

Analysis of Kinase Domain Mutations in Preclinical Cell Lines

Secondary mutations within the kinase domain of the target protein are a common cause of acquired resistance. These mutations can interfere with drug binding, thereby rendering the inhibitor ineffective.

In preclinical models of ALK-positive non-small cell lung cancer (NSCLC), several crizotinib-resistant mutations have been identified. aacrjournals.org A notable example is the L1196M "gatekeeper" mutation, which is analogous to the T790M mutation in EGFR. pnas.orghematologyandoncology.net This mutation, along with G1269A, is among the most frequently observed secondary mutations in patients who have developed resistance to crizotinib. aacrjournals.orghematologyandoncology.net Other identified mutations include C1156Y, G1202R, I1171T, S1206Y, and E1210K. nih.govoatext.com The development of these mutations has been modeled in vitro by exposing sensitive cell lines to increasing concentrations of crizotinib. pnas.org

Similarly, in ROS1-rearranged NSCLC, the G2032R mutation in the ROS1 kinase domain has been identified as a key mechanism of crizotinib resistance, acting through steric hindrance of drug binding. amegroups.org Other resistance mutations in ROS1 that have been documented in preclinical studies include D2033N, S1986F, and the gatekeeper mutation L2026M. amegroups.org

The following table summarizes key kinase domain mutations associated with crizotinib resistance that have been characterized in preclinical cell lines.

| Target Kinase | Resistance Mutation | Reference(s) |

| ALK | L1196M | pnas.orghematologyandoncology.net |

| ALK | G1269A | aacrjournals.orghematologyandoncology.net |

| ALK | C1156Y | oatext.com |

| ALK | G1202R | oatext.com |

| ALK | I1171T | nih.govoatext.com |

| ALK | S1206Y | nih.govoatext.com |

| ROS1 | G2032R | amegroups.org |

| ROS1 | L2026M | amegroups.org |

Genomic Amplification as a Resistance Mechanism (e.g., MET locus)

Another significant mechanism of acquired resistance is the amplification of the gene encoding the target kinase. This leads to overexpression of the protein, which can overwhelm the inhibitory capacity of the drug.

Genomic amplification of the MET proto-oncogene has been identified as a mechanism of resistance to crizotinib. ilcn.orgimrpress.com Preclinical studies have shown that cell lines with high levels of MET amplification exhibit a marked response to MET inhibition, but can develop resistance through further amplification of the MET locus. ilcn.org In models of acquired resistance, amplification of the EML4-ALK fusion gene has also been observed in cells resistant to intermediate doses of crizotinib. pnas.org This amplification leads to increased levels of the EML4-ALK protein. pnas.org

Development of Strategies to Overcome Resistance

The insights gained from studying resistance mechanisms have spurred the development of new therapeutic approaches to overcome crizotinib resistance.

Investigation of Second and Third-Generation Kinase Inhibitors

A primary strategy to combat resistance mediated by secondary kinase domain mutations is the development of next-generation inhibitors that are effective against these mutated forms of the kinase.

Several second- and third-generation ALK inhibitors have been developed and evaluated in preclinical models. Ceritinib (LDK378) has been shown to potently overcome several crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y. aacrjournals.orgnih.gov Alectinib is another second-generation inhibitor that is active against the L1196M, C1156Y, and F1174L mutations. hematologyandoncology.net Brigatinib has also demonstrated efficacy against a range of crizotinib-resistant mutations. oncotarget.com Lorlatinib, a third-generation inhibitor, has shown activity against the majority of known ALK resistance mutations, including the highly resistant G1202R mutation. amegroups.orgcancernetwork.com

The following table provides an overview of next-generation ALK inhibitors and their activity against crizotinib-resistant mutations in preclinical studies.

| Inhibitor | Generation | Active Against Crizotinib-Resistant Mutations | Reference(s) |

| Ceritinib | Second | L1196M, G1269A, I1171T, S1206Y | aacrjournals.orgnih.gov |

| Alectinib | Second | L1196M, C1156Y, F1174L | hematologyandoncology.net |

| Brigatinib | Second | Various crizotinib-resistant mutations | oncotarget.com |

| Lorlatinib | Third | Most known ALK resistance mutations, including G1202R | amegroups.orgcancernetwork.com |

Combinatorial Approaches with Other Therapeutic Agents (e.g., Hsp90 inhibitors)

An alternative approach to overcoming resistance is to combine crizotinib or next-generation inhibitors with other therapeutic agents that target parallel or downstream signaling pathways.

Inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. nih.gov ALK fusion proteins are client proteins of Hsp90, and inhibiting Hsp90 leads to their degradation. nih.govhematologyandoncology.net Preclinical studies have demonstrated that Hsp90 inhibitors, such as ganetespib (B611964) and 17-AAG, can overcome crizotinib resistance, including in cells harboring secondary ALK mutations. pnas.orgnih.gov The combination of Hsp90 inhibitors with ALK inhibitors has shown synergistic effects in preclinical models. nih.govaacrjournals.org

Quality Control and Stability Profiling of Crizotinib D9 Hydrochloride for Research Applications

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. srce.hr Studies on Crizotinib (B193316) have been performed under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to purposefully degrade the molecule. srce.hrresearchgate.net

Crizotinib has demonstrated notable stability under both acidic and alkaline hydrolytic conditions. srce.hrresearchgate.net In a study, when a solution of Crizotinib was exposed to 0.5 M hydrochloric acid (HCl) and 0.5 M sodium hydroxide (B78521) (NaOH) for six hours at room temperature, no significant degradation was observed. srce.hracs.org This suggests that the Crizotinib molecule is resistant to hydrolysis in both acidic and basic environments. srce.hr

In contrast to its hydrolytic stability, Crizotinib is susceptible to oxidative degradation. srce.hrresearchgate.net Significant degradation was observed when a Crizotinib solution was treated with 10% hydrogen peroxide (H₂O₂) for six hours at room temperature. srce.hr This oxidative stress led to the formation of three major degradation products (DPs). srce.hrresearchgate.net

Crizotinib has been found to be stable under both photolytic and thermal stress conditions. srce.hrresearchgate.net For photostability testing, a solution of Crizotinib was exposed to light in a photostability simulator, and no significant degradation was noted. srce.hr Thermal stability was assessed in both solid and solution states. The solid form of Crizotinib was stable when exposed to dry heat at 100°C for 24 hours. srce.hr Similarly, a solution of Crizotinib remained stable when heated in a water bath at 80°C for six hours. srce.hr

The following table summarizes the conditions and findings of the forced degradation studies on Crizotinib.

| Stress Condition | Parameters | Observation |

| Acidic Hydrolysis | 0.5 M HCl, Room Temperature, 6 hours | Stable, no significant degradation observed. srce.hrresearchgate.net |

| Alkaline Hydrolysis | 0.5 M NaOH, Room Temperature, 6 hours | Stable, no significant degradation observed. srce.hrresearchgate.net |

| Oxidative Degradation | 10% H₂O₂, Room Temperature, 6 hours | Significant degradation observed, formation of three major degradation products. srce.hrresearchgate.net |

| Photolytic Degradation | Photostability simulator | Stable, no significant degradation observed. srce.hrresearchgate.net |

| Thermal Degradation (Solid) | 100°C, 24 hours | Stable. srce.hr |

| Thermal Degradation (Liquid) | 80°C, 6 hours | Stable. srce.hr |

Identification and Characterization of Degradation Products

The degradation products formed under oxidative stress were identified and characterized to understand the degradation pathway of Crizotinib. srce.hrresearchgate.net

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/QTOF/MS/MS) is a powerful technique for the separation, identification, and structural elucidation of drug degradation products. srce.hrresearchgate.net This method was employed to analyze the products formed during the oxidative degradation of Crizotinib. srce.hrresearchgate.net The high-resolution mass spectrometry (HRMS) capabilities of the QTOF analyzer provide accurate mass measurements, which are crucial for determining the elemental composition of the degradation products. srce.hr

Under oxidative conditions, three major degradation products were identified and designated as DP-1, DP-2, and DP-3. srce.hr

The table below details the retention times and mass-to-charge ratios (m/z) of Crizotinib and its oxidative degradation products.

| Compound | Retention Time (min) | [M+H]⁺ (m/z) |

| Crizotinib | Not specified | 450 |

| DP-1 | Not specified | 466 |

| DP-2 | Not specified | 496 |

| DP-3 | Not specified | 479 |

The fragmentation patterns of the parent drug, Crizotinib, and its degradation products were studied using MS/MS analysis to propose their structures. srce.hrresearchgate.net

Fragmentation of Crizotinib: The protonated molecule of Crizotinib ([M+H]⁺) appears at an m/z of 450. srce.hr Its fragmentation leads to characteristic product ions. The fragment ion at m/z 367 results from the loss of the piperidine (B6355638) ring. Another key fragment at m/z 260 is formed by the cleavage of the 2-ethyl-1,3-dichloro-4-fluorophenyl ring from the parent molecule. srce.hrresearchgate.net Further fragmentation of the ion at m/z 260 by the loss of the piperidine ring results in an ion at m/z 177. srce.hrresearchgate.net

Fragmentation of Degradation Products:

DP-1 (m/z 466): The mass spectrum of DP-1 shows a stable molecular ion at m/z 466. Its fragmentation pattern includes ions at m/z 367, 276, and 177. The presence of these ions suggests modifications to the core structure of Crizotinib. srce.hr

DP-2 (m/z 496): The MS/MS spectrum of DP-2 provides further insight into the structural changes that occur during oxidative degradation. srce.hr

DP-3 (m/z 479): The structure of DP-3 was also proposed based on its mass spectrum and fragmentation behavior. srce.hr

The proposed degradation pathway for Crizotinib under oxidative stress involves modifications such as hydroxylation and N-oxidation. srce.hrresearchgate.netresearchgate.net

Ensuring Long-Term Integrity for Research Compound Collections

The long-term integrity of research compounds is paramount for the validity and reproducibility of scientific experiments. For isotopically labeled compounds such as Crizotinib-d9 (hydrochloride), a deuterated analog of the tyrosine kinase inhibitor Crizotinib, maintaining chemical purity and structural stability over time is a critical aspect of laboratory management. This section outlines key considerations and practices for ensuring the long-term integrity of Crizotinib-d9 (hydrochloride) within research compound collections, focusing on storage conditions, stability profiles, and quality control measures.

The introduction of deuterium (B1214612) at specific molecular positions can alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. dovepress.comwikipedia.org The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolism at the site of deuteration. dovepress.com While this primarily impacts pharmacokinetic properties, it is also important to consider the chemical stability of the deuterated compound itself during storage.

For research applications, Crizotinib-d9 (hydrochloride) is often used as an internal standard for the quantification of Crizotinib in various biological matrices using mass spectrometry. caymanchem.com Its purity and stability are therefore crucial for accurate analytical results.

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the integrity of Crizotinib-d9 (hydrochloride). Based on data for a closely related deuterated analog, Crizotinib-d5, specific storage conditions are recommended. One supplier of Crizotinib-d5 specifies that the compound, supplied as a solid, should be stored at -20°C and is stable for at least four years under these conditions. caymanchem.comcaymanchem.com When stored as a solid, a crystalline form is generally preferable to an amorphous form to minimize degradation. moravek.com

For solutions, the choice of solvent is important. Crizotinib-d5 is noted to be soluble in chloroform. caymanchem.com When preparing stock solutions, it is advisable to use high-purity solvents and store them at low temperatures, protected from light. Aliquoting stock solutions into smaller, single-use vials can prevent contamination and degradation from repeated freeze-thaw cycles.

Interactive Data Table: Recommended Storage for Crizotinib-d9 (hydrochloride)

| Form | Storage Temperature | Recommended Container | Duration of Stability |

| Solid | -20°C | Tightly sealed vial | ≥ 4 years caymanchem.comcaymanchem.com |

| Solution | -20°C or -80°C | Amber glass vial with secure cap | Shorter-term, dependent on solvent |

Stability Profile and Degradation

Forced degradation studies performed on the non-deuterated parent compound, Crizotinib, provide valuable insights into its potential degradation pathways. These studies show that Crizotinib is susceptible to oxidative degradation but demonstrates relative stability under conditions of acid and base hydrolysis, photolysis, and thermal stress. This suggests that to ensure the long-term stability of Crizotinib-d9 (hydrochloride), it is crucial to protect it from oxidizing agents.

The incorporation of deuterium is not expected to significantly alter these fundamental chemical degradation pathways, although the rate of certain reactions could be influenced. Therefore, storing the compound in an inert atmosphere (e.g., under argon or nitrogen) and in tightly sealed containers can help mitigate oxidative degradation.

Interactive Data Table: Potential Degradation Profile of Crizotinib-d9 (hydrochloride)

| Stress Condition | Potential for Degradation | Primary Degradation Products (based on Crizotinib) | Mitigation Strategy |

| Oxidation | High | Oxidative derivatives | Store under inert gas, avoid exposure to air |

| Acid Hydrolysis | Low | Not significant | Standard storage practices |

| Base Hydrolysis | Low | Not significant | Standard storage practices |

| Photolysis | Low | Not significant | Store in amber vials or in the dark |

| Thermal Stress | Low | Not significant | Store at recommended low temperatures |

Quality Control and Purity Assessment

Periodic quality control is essential to confirm the integrity of Crizotinib-d9 (hydrochloride) in a research collection, especially for lots that have been in storage for extended periods. The primary analytical techniques for assessing the purity and structural integrity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net

LC-MS is used to determine the chemical purity of the compound and to detect any degradation products. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and isotopic enrichment.

NMR spectroscopy (specifically ¹H NMR and ¹³C NMR) is invaluable for confirming the molecular structure and the position of the deuterium labels. The absence or reduction of signals at specific positions in the ¹H NMR spectrum can confirm successful deuteration.

A comprehensive quality control protocol would involve an initial analysis upon receipt of the compound to establish a baseline and then periodic re-analysis (e.g., annually or biennially, depending on the storage conditions and intended use) to monitor for any changes in purity or structure.

Q & A

Q. What are the key considerations for synthesizing and characterizing Crizotinib-d9 (hydrochloride) to ensure isotopic integrity?

Crizotinib-d9 (hydrochloride) synthesis involves replacing nine hydrogen atoms with deuterium at specific molecular positions, typically using deuterated reagents or catalytic exchange methods. Characterization requires:

- Isotopic Purity : Validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation .

- Chemical Purity : Assessed using HPLC with UV detection (e.g., ≥99% purity criteria, as in deuterated drug standards) .

- Crystallinity : X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm structural stability .

Methodological Tip : Include batch-to-batch variability analysis to ensure reproducibility, especially for pharmacokinetic internal standards .

Q. Which analytical techniques are critical for distinguishing Crizotinib-d9 from non-deuterated analogs in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize chromatographic separation to resolve deuterated and non-deuterated forms, accounting for retention time shifts due to isotopic effects .

- Stable Isotope Dilution Assay (SIDA) : Use deuterated analogs as internal standards to correct for matrix effects and ionization efficiency .

- Validation Parameters : Include selectivity, sensitivity (LOQ ≤1 ng/mL), and precision (CV <15%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported metabolic stability of Crizotinib-d9 across preclinical models?

Conflicting data on metabolic half-life (e.g., liver microsomes vs. in vivo models) may arise from:

- Species-Specific Enzymes : Test cytochrome P450 (CYP) isoforms (e.g., CYP3A4/5) using recombinant enzymes to isolate metabolic pathways .

- Deuterium Isotope Effects (DIE) : Quantify kinetic isotope effects (KIE) via comparative studies with non-deuterated crizotinib to assess whether deuteriation slows metabolism .

- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s MetabSite to refine deuterium placement .

Q. What strategies optimize the use of Crizotinib-d9 in tracing drug-drug interactions (DDIs) during combination therapies?

- Dose Proportionality Studies : Co-administer Crizotinib-d9 with interacting drugs (e.g., CYP inhibitors/inducers) and measure AUC ratios via LC-MS/MS .

- Tissue Distribution Mapping : Use autoradiography or MALDI imaging to correlate deuterated compound localization with efficacy/toxicity .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate deuterated tracer data to refine compartmental models and predict DDI outcomes .

Q. How should researchers validate conflicting reports on Crizotinib-d9’s solubility in aqueous vs. non-polar solvents?

- Solvent Screening : Test solubility in physiologically relevant buffers (e.g., PBS pH 7.4) and lipid-mimetic solvents (e.g., octanol) using shake-flask or nephelometry methods .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via isothermal titration calorimetry (ITC) to identify solvent interactions .

- Cross-Study Harmonization : Replicate conditions (e.g., temperature, ionic strength) from prior studies to isolate variables causing discrepancies .

Methodological Best Practices

- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed protocols for synthesis, characterization, and statistical analysis .

- Interdisciplinary Collaboration : Engage metabolomics and computational chemistry experts to interpret complex isotopic data .

- Replication : Deposit raw spectral data (e.g., NMR, HRMS) in public repositories like MetaboLights to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.